(S)-1-Methylnicotinium Iodide

Description

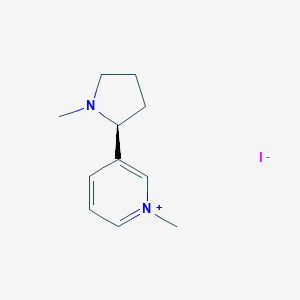

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-methyl-3-[(2S)-1-methylpyrrolidin-2-yl]pyridin-1-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N2.HI/c1-12-7-3-5-10(9-12)11-6-4-8-13(11)2;/h3,5,7,9,11H,4,6,8H2,1-2H3;1H/q+1;/p-1/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYAGPCQOMOCCFX-MERQFXBCSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=C[N+](=CC=C2)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H]1C2=C[N+](=CC=C2)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00944031 | |

| Record name | 1-Methyl-3-(1-methylpyrrolidin-2-yl)pyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00944031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21446-46-8 | |

| Record name | Pyridinium, 1-methyl-3-[(2S)-1-methyl-2-pyrrolidinyl]-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21446-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridinium, 1-methyl-3-(1-methyl-2-pyrrolidinyl)-, iodide, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021446468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-3-(1-methylpyrrolidin-2-yl)pyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00944031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-1-Methylnicotinium Iodide: Core Properties and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (S)-1-Methylnicotinium Iodide, a quaternary ammonium compound that is a metabolite of nicotine and a subject of interest in neuropharmacology. This document delves into its fundamental chemical and physical properties, synthesis and purification methodologies, biological significance, mechanism of action, and analytical techniques, offering a valuable resource for researchers in pharmacology, toxicology, and drug development.

Chemical and Physical Properties

This compound is a chiral quaternary ammonium salt. It is essential to note that two CAS Numbers appear in literature and commercial listings for what is described as this compound: 21446-46-8 and 5959-86-4 . Researchers should verify the specific isomer and purity when sourcing this compound. For the purpose of this guide, we will consider the properties associated with the (S)-enantiomer, a metabolite of the naturally occurring (S)-nicotine.

Core Chemical Identity

| Property | Value | Source(s) |

| Chemical Name | (S)-1-methyl-3-(1-methylpyrrolidin-2-yl)pyridin-1-ium iodide | [1] |

| Synonyms | (S)-1-Methyl-3-(1-methyl-2-pyrrolidinyl)pyridinium Iodide, NIM, N-Methylnicotinium Iodide, Nicotine N-Methiodide, Nicotine Isomethiodide | [1][2] |

| Molecular Formula | C₁₁H₁₇IN₂ | [3][4] |

| Molecular Weight | 304.17 g/mol | [3][4] |

| CAS Numbers | 21446-46-8, 5959-86-4 | [3][5] |

Physicochemical Characteristics

| Property | Value | Source(s) |

| Appearance | Pale yellow to yellow solid | [2] |

| Melting Point | >159°C (decomposes) or 166-168°C | [2][5] |

| Solubility | Slightly soluble in DMSO, Ethanol (with sonication), and Water | [2] |

| Storage | Store at -20°C | [2][5] |

Synthesis and Purification

The primary route for the synthesis of this compound is the direct N-methylation of (S)-nicotine using methyl iodide.[6] This reaction, a classic example of a Menschutkin reaction, presents a significant challenge in regioselectivity due to the presence of two nucleophilic nitrogen atoms in the nicotine molecule: one in the pyridine ring and one in the pyrrolidine ring.[6]

The Challenge of Regioselectivity

Methylation can occur at either the pyridine nitrogen (N1) to yield this compound or at the pyrrolidine nitrogen (N1') to form the isomeric (S)-1'-Methylnicotinium Iodide. The pyrrolidine nitrogen is generally more basic and nucleophilic, leading to a product mixture where the N1'-methylated isomer is often the major product under kinetic control.[6] The reaction is typically considered irreversible under standard conditions.[6]

Sources

- 1. Mass Spectrometry [www2.chemistry.msu.edu]

- 2. HPLC Method for Analysis of Tetramethylammonium on Newcrom AH Column | SIELC Technologies [sielc.com]

- 3. scbt.com [scbt.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 5959-86-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

what is (S)-1-Methylnicotinium Iodide

An In-Depth Technical Guide to (S)-1-Methylnicotinium Iodide: Synthesis, Characterization, and Biological Significance

Abstract

This compound is a quaternary ammonium compound and a metabolite of (S)-nicotine, the primary psychoactive alkaloid in tobacco. While representing a minor pathway in overall nicotine metabolism compared to the formation of cotinine, its study provides crucial insights into the biotransformation of xenobiotics and presents unique pharmacological characteristics. This technical guide offers a comprehensive overview for researchers, scientists, and drug development professionals, detailing the compound's physicochemical properties, challenging synthesis, analytical characterization, and known biological activities. We delve into the causality behind experimental protocols, from regioselective synthesis to toxicological handling, providing a framework for its investigation and potential application in pharmacological research.

Introduction

Nicotine, predominantly the (S)-enantiomer, is one of the most widely consumed alkaloids, primarily through tobacco products. Its metabolism in humans is extensive, with approximately 90% of an absorbed dose being metabolized by the liver before excretion.[1] The primary metabolic pathway, accounting for 70-80% of nicotine clearance, is the cytochrome P450 2A6 (CYP2A6)-mediated oxidation to cotinine.[2][3] However, several other metabolic routes exist, including N-methylation, which leads to the formation of N-methylnicotinium ions.[1][4]

This compound is the salt formed from the methylation of the pyridine nitrogen of (S)-nicotine. Its formation is catalyzed by amine N-methyltransferase enzymes.[1] As a quaternary ammonium salt, its chemical properties and biological fate differ significantly from its parent compound, nicotine. This guide aims to consolidate the available technical information on this compound, providing a foundational resource for its synthesis, analysis, and further biological exploration.

Physicochemical Properties and Structural Elucidation

The accurate identification and characterization of this compound are fundamental for any scientific investigation. Its properties are distinct from its structural isomer, (S)-1'-Methylnicotinium Iodide, where methylation occurs on the pyrrolidine nitrogen.

Key Properties

Quantitative data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 21446-46-8 | [5][][7] |

| Molecular Formula | C₁₁H₁₇IN₂ | [][7][8] |

| Molecular Weight | 304.17 g/mol | [5][][7] |

| Appearance | Pale Yellow to Yellow Solid | [] |

| Melting Point | >159°C (decomposition) | [] |

| Solubility | Slightly soluble in Water, Ethanol, and DMSO | [] |

| IUPAC Name | 1-methyl-3-[(2S)-1-methylpyrrolidin-2-yl]pyridin-1-ium;iodide | [][9] |

Structural Isomerism

The core challenge in both the synthesis and analysis of this compound lies in distinguishing it from its isomer, (S)-1'-Methylnicotinium Iodide (CAS: 5959-86-4).[8][10][11] The methylation site dictates the compound's electronic structure and, consequently, its chemical and biological behavior.

Caption: Regioselectivity challenge in the N-methylation of (S)-nicotine.

Protocol: Structural Characterization

A multi-technique approach is required for unambiguous structural validation.

Objective: To confirm the chemical structure of synthesized this compound and differentiate it from the (S)-1'-methyl isomer.

Methodologies:

-

Mass Spectrometry (MS):

-

Step 1: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).

-

Step 2: Infuse the sample into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Step 3: Acquire the mass spectrum in positive ion mode.

-

Causality: ESI is a soft ionization technique ideal for pre-charged molecules like quaternary amines, minimizing fragmentation. High resolution is critical for confirming the elemental composition.

-

-

Expected Result: A prominent ion at m/z corresponding to the C₁₁H₁₇N₂⁺ cation (calculated m/z ≈ 177.1386). Both isomers will produce this parent ion.

-

Step 4: Perform tandem MS (MS/MS) by selecting the parent ion (m/z ≈ 177) and subjecting it to collision-induced dissociation (CID).

-

Causality: The fragmentation patterns of the two isomers will differ due to the location of the positive charge, providing structural confirmation. The 1-methyl isomer is expected to show fragmentation related to the pyridinium ring, while the 1'-methyl isomer will show patterns originating from the pyrrolidinium ring.

-

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Step 1: Dissolve the sample in a deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Step 2: Acquire ¹H NMR and ¹³C NMR spectra.

-

Causality: The chemical shifts of the protons and carbons near the quaternized nitrogen will be significantly deshielded (shifted downfield) compared to those in neutral nicotine.

-

-

Step 3: Compare the spectra to known data or to the spectrum of the starting (S)-nicotine.

-

For this compound: Expect significant downfield shifts for the protons on the pyridine ring and the N-methyl protons attached to the pyridine nitrogen.

-

For (S)-1'-Methylnicotinium Iodide: Expect significant downfield shifts for the protons on the pyrrolidine ring and the N-methyl protons on that ring.

-

-

Step 4 (Self-Validation): Acquire 2D NMR spectra, such as COSY (¹H-¹H correlation) and HMBC (¹H-¹³C long-range correlation). An HMBC experiment showing a correlation between the N-methyl protons and the carbons of the pyridine ring provides definitive proof of the 1-methyl structure.

-

Synthesis and Purification

The synthesis of this compound is a classic example of the Menschutkin reaction—the alkylation of an amine with an alkyl halide.[4] The primary challenge is controlling the regioselectivity of the reaction.[4]

Protocol: Synthesis via N-Methylation

Objective: To synthesize this compound from (S)-nicotine.

Materials:

-

(S)-Nicotine (high purity)

-

Methyl Iodide (CH₃I)

-

Acetonitrile (anhydrous)

-

Sodium Carbonate (Na₂CO₃, anhydrous)

-

Diethyl ether (anhydrous)

Workflow Diagram:

Caption: Step-by-step workflow for the synthesis of this compound.

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve (S)-nicotine (1.0 eq) and anhydrous sodium carbonate (excess, ~2.0 eq) in anhydrous acetonitrile.

-

Causality: Acetonitrile is a polar aprotic solvent suitable for this type of substitution reaction. Sodium carbonate acts as a base to neutralize the hydrogen iodide (HI) byproduct that can form, preventing side reactions.

-

-

Reagent Addition: Cool the mixture in an ice bath (0°C). Add methyl iodide (1.0-1.1 eq) dropwise with vigorous stirring.

-

Causality: Using a slight excess of methyl iodide ensures complete consumption of the nicotine, but a large excess should be avoided to minimize the formation of the di-quaternized product. Dropwise addition at low temperature helps to control the exothermic nature of the reaction.

-

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Once the reaction is complete, filter the mixture to remove the inorganic salts (Na₂CO₃ and NaI). Wash the solid with a small amount of acetonitrile.

-

Isolation: Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield a crude oily or solid residue containing a mixture of the 1-methyl and 1'-methyl isomers.

-

Purification (Self-Validation): The separation of the two isomers is the most critical step and validates the success of the synthesis. This is typically achieved using preparative High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., C18 or a HILIC column). The fractions corresponding to each isomer are collected, concentrated, and dried to yield the purified products.

Biological Activity and Mechanism of Action

This compound is not just a synthetic compound but a naturally occurring metabolite.[7] Its biological profile is complex and, in some respects, appears contradictory, suggesting a multi-faceted mechanism of action.

Metabolic Pathway

In vivo, the N-methylation of nicotine is a minor metabolic pathway compared to C-oxidation.[12]

Caption: Major and minor pathways of nicotine metabolism in humans.

Pharmacological Profile

Available literature reports several distinct activities for this compound:

-

Nicotinic Receptor Antagonist: It has been described as a nicotinic receptor antagonist.[5] This activity is plausible, as the permanent positive charge and bulky methyl group could allow it to bind to nicotinic acetylcholine receptors (nAChRs) but prevent the conformational change required for channel activation, thereby blocking the action of agonists like acetylcholine or nicotine.

-

Antinociceptive Activity: The compound exhibits pain-relieving effects.[5] This could be a downstream consequence of nAChR antagonism, as certain nAChR subtypes are involved in pain signaling pathways.

-

Parasympathomimetic Stimulant: In contrast, it is also referred to as a potent parasympathomimetic stimulant.[][13] This action implies agonistic activity at muscarinic or nicotinic receptors in the parasympathetic nervous system.

Reconciling Contradictory Activities: This apparent paradox (antagonist vs. stimulant) is common in pharmacology and may be explained by several factors that warrant further investigation:

-

Receptor Subtype Selectivity: It may act as an antagonist at certain nAChR subtypes while acting as an agonist or partial agonist at others.

-

Dose-Dependency: It could exhibit different effects at different concentrations.

-

Indirect Mechanisms: The "stimulant" effect could be indirect, for example, by inhibiting acetylcholinesterase, which would increase the concentration of endogenous acetylcholine.

Pharmacokinetics

As a pre-charged quaternary ammonium salt, this compound is expected to have:

-

Low Oral Bioavailability: Poor absorption from the gastrointestinal tract.

-

Limited CNS Penetration: The permanent positive charge will significantly hinder its ability to cross the blood-brain barrier.

-

Renal Excretion: It is likely to be eliminated from the body primarily via renal excretion as the unchanged cation.

Toxicology and Safety Considerations

The handling of this compound and its synthetic precursors requires strict safety protocols.

-

Compound Toxicity: A lethal dose value in mice has been reported as 638 mg/kg, indicating moderate acute toxicity.[14]

-

Precursor Hazard (Methyl Iodide): The methylating agent, methyl iodide, is a hazardous substance. It is a known irritant to the eyes, skin, and respiratory tract and may have effects on the central nervous system.[15][16] It is also classified as a potential carcinogen.[16][17]

-

Iodide Toxicity: The iodide counter-ion, if present in large quantities, can also have toxicological effects, primarily on thyroid function.[18]

Protocol: Safe Handling of Methyl Iodide

Objective: To ensure the safe handling of methyl iodide during synthesis.

Controls:

-

Engineering Controls: All work with methyl iodide must be conducted inside a certified chemical fume hood to prevent inhalation of its volatile and toxic vapors.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., laminate film or Viton; nitrile is not sufficient for prolonged contact).

-

Eye Protection: Chemical splash goggles and a face shield are mandatory.

-

Lab Coat: A flame-resistant lab coat should be worn.

-

-

Work Practices:

-

Transport: Transport methyl iodide in a secondary, sealed, and shatter-proof container.

-

Dispensing: Use a syringe or cannula for transferring the liquid to avoid exposure.

-

Spills: Have a spill kit ready that includes an appropriate absorbent and a neutralizing agent (e.g., sodium thiosulfate solution).

-

-

Waste Disposal:

-

All methyl iodide-contaminated waste (needles, glassware, gloves) must be disposed of in a designated hazardous waste container. Do not mix with other waste streams.

-

Conclusion and Future Directions

This compound is a fascinating molecule at the intersection of nicotine metabolism, synthetic chemistry, and pharmacology. While its role as a minor metabolite is established, its full biological significance remains an area of active inquiry. The synthetic challenges posed by regioselectivity underscore the need for precise analytical techniques to ensure sample purity.

Future research should focus on:

-

Selective Synthesis: Developing novel synthetic methods that favor the formation of the 1-methyl isomer over the 1'-methyl isomer.

-

Pharmacological Deconvolution: Systematically evaluating its activity across a wide panel of nAChR and muscarinic receptor subtypes to clarify its mechanism of action.

-

Biomarker Potential: Investigating whether its urinary concentration could serve as a specific biomarker for the activity of certain N-methyltransferase enzymes.

This guide provides the foundational knowledge for researchers to safely synthesize, characterize, and investigate this intriguing nicotine metabolite, paving the way for new discoveries in toxicology and pharmacology.

References

-

Cas 5959-86-4,this compound | lookchem. [Link]

-

Absolute configuration and biological activity of mequitamium iodide enantiomers - PubMed. [Link]

-

1,1-Dimethyl-2-(pyridin-3-yl)pyrrolidin-1-ium iodide - PubChem. [Link]

-

Metabolism and Disposition Kinetics of Nicotine - ResearchGate. [Link]

-

[Absorption, metabolism and excretion of nicotine in humans] - PubMed. [Link]

-

This compound suppliers USA. [Link]

-

Biochemistry of nicotine metabolism and its relevance to lung cancer - PMC - NIH. [Link]

-

Nicotine metabolism. Following nicotine uptake in the body, nicotine is metabolized to six primary metabolites... - ResearchGate. [Link]

-

Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC - PubMed Central. [Link]

-

a) Metabolism of nicotine to its main metabolites cotinine and trans-3... - ResearchGate. [Link]

-

Pyridinium, 1-methyl-3-((2S)-1-methyl-2-pyrrolidinyl)-, iodide (1:1) - PubChem. [Link]

-

Comparative pharmacodynamic and pharmacokinetic study of MIDD0301 and its (S) enantiomer - PMC - PubMed Central. [Link]

-

ICSC 0509 - METHYL IODIDE. [Link]

-

Showing Compound 1-Methylnicotinamide iodide (FDB022639) - FooDB. [Link]

-

[Pharmacokinetics of injection of iodine-131 labelling MEI-TUO-XI monoclonal antibody in human body] - PubMed. [Link]

-

METHYL IODIDE 1. Exposure Data - IARC Publications. [Link]

-

Methyl Iodide (Iodomethane) - EPA. [Link]

-

Nicotine monomethiodide | C11H17IN2 | CID 89593 - PubChem - NIH. [Link]

-

ATSDR Iodine Tox Profile - Agency for Toxic Substances and Disease Registry. [Link]

-

This compound | CAS#:5959-86-4 | Chemsrc. [Link]

Sources

- 1. [Absorption, metabolism and excretion of nicotine in humans] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biochemistry of nicotine metabolism and its relevance to lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 7. scbt.com [scbt.com]

- 8. Cas 5959-86-4,this compound | lookchem [lookchem.com]

- 9. Pyridinium, 1-methyl-3-((2S)-1-methyl-2-pyrrolidinyl)-, iodide (1:1) | C11H17IN2 | CID 88902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (S)-1’-Methylnicotinium Iodide | CymitQuimica [cymitquimica.com]

- 11. scbt.com [scbt.com]

- 12. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound suppliers USA [americanchemicalsuppliers.com]

- 14. This compound | CAS#:5959-86-4 | Chemsrc [chemsrc.com]

- 15. ICSC 0509 - METHYL IODIDE [chemicalsafety.ilo.org]

- 16. epa.gov [epa.gov]

- 17. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 18. atsdr.cdc.gov [atsdr.cdc.gov]

(S)-1-Methylnicotinium Iodide: An In-Depth Technical Guide on its Role in Nicotine Metabolism

Introduction: Unveiling a Key Player in Nicotine's Metabolic Cascade

The biotransformation of nicotine, the principal psychoactive alkaloid in tobacco, is a multifaceted process critical to understanding its pharmacology and toxicology. While the metabolic pathways leading to cotinine and nicotine-N'-oxide are well-documented, the N-methylation pathway culminating in the formation of the (S)-1-Methylnicotinium ion has garnered increasing attention from the scientific community. This permanently charged metabolite, often studied in its iodide salt form for research purposes, possesses distinct physicochemical properties that dictate its unique pharmacokinetic and pharmacodynamic profile. A comprehensive understanding of (S)-1-Methylnicotinium's role is indispensable for researchers, toxicologists, and drug development professionals seeking a complete picture of nicotine's fate within the human body and its ultimate physiological impact.

Biosynthesis: The Enzymatic Genesis of (S)-1-Methylnicotinium

The formation of (S)-1-Methylnicotinium from nicotine is a specific enzymatic process primarily occurring in the liver.

Nicotine N-Methyltransferase (NNMT): The Catalyst of Methylation

The key enzyme responsible for the N-methylation of nicotine is Nicotinamide N-methyltransferase (NNMT).[1][2][3][4] This cytosolic enzyme utilizes S-adenosyl-L-methionine (SAM) as a methyl donor to catalyze the transfer of a methyl group to the pyridine nitrogen of (S)-nicotine.[3][4] While predominantly expressed in the liver, NNMT activity is also observed in other tissues, contributing to the systemic formation of (S)-1-Methylnicotinium.

The Metabolic Pathway Visualized

The enzymatic conversion of nicotine to its methylated counterpart is a crucial step in its metabolism.

Caption: Enzymatic methylation of (S)-nicotine to (S)-1-Methylnicotinium.

Experimental Protocol: In Vitro Analysis of NNMT-Mediated Nicotine Methylation

Objective: To quantify the formation of (S)-1-Methylnicotinium from (S)-nicotine by recombinant human NNMT.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine the following in a final volume of 200 µL:

-

100 mM Potassium Phosphate Buffer (pH 7.4)

-

1 mM Dithiothreitol (DTT)

-

5 µg Recombinant Human NNMT

-

500 µM S-adenosyl-L-methionine (SAM)

-

100 µM (S)-Nicotine

-

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes in a shaking water bath.

-

Reaction Termination: Stop the reaction by adding 200 µL of ice-cold acetonitrile containing a known concentration of an appropriate internal standard (e.g., d3-(S)-1-Methylnicotinium Iodide).

-

Protein Precipitation: Vortex the mixture and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Rationale for Experimental Choices:

-

Physiological pH: The use of a pH 7.4 buffer mimics the cellular environment.

-

Enzyme & Substrates: Recombinant NNMT ensures specificity, while defined concentrations of SAM and nicotine allow for kinetic analysis.

-

Reaction Termination & Internal Standard: Rapid quenching with acetonitrile halts the enzymatic reaction, and the internal standard is crucial for accurate quantification by correcting for variations in sample processing and instrument response.

Pharmacokinetics: The Journey of a Charged Metabolite

The permanent positive charge of (S)-1-Methylnicotinium significantly influences its absorption, distribution, metabolism, and excretion (ADME) profile.

Limited Membrane Permeability and Distribution

Unlike its lipophilic parent compound, (S)-1-Methylnicotinium's charge hinders its ability to passively diffuse across biological membranes. Consequently, its volume of distribution is considerably lower than that of nicotine, and it does not readily cross the blood-brain barrier.

Renal Excretion: The Primary Elimination Route

The primary pathway for the elimination of (S)-1-Methylnicotinium from the body is renal excretion. This process is not passive but is facilitated by specific transporters in the kidneys. Organic cation transporters (OCTs) and multidrug and toxin extrusion proteins (MATEs) are responsible for its active secretion into the urine.

Experimental Workflow: Characterizing Transporter-Mediated Efflux

Caption: Experimental workflow to identify renal transporters of (S)-1-Methylnicotinium.

Analytical Methodologies for Accurate Quantification

Robust and sensitive analytical methods are essential for the accurate determination of (S)-1-Methylnicotinium in various biological matrices.

Sample Preparation: Isolating the Analyte

Due to its polar and charged nature, specific sample preparation techniques are required for efficient extraction and to minimize matrix effects during analysis.

-

Protein Precipitation: A straightforward method for deproteinizing plasma or serum samples, typically using acetonitrile or methanol.

-

Solid-Phase Extraction (SPE): Cation-exchange SPE provides a more selective method for isolating and concentrating (S)-1-Methylnicotinium from complex matrices like urine.[5]

-

Micro-extraction by Packed Sorbent (MEPS): A miniaturized version of SPE that offers a simple and rapid sample preparation approach.[6]

Instrumental Analysis: The Power of LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of (S)-1-Methylnicotinium.[5][7][8]

Table 1: Typical LC-MS/MS Parameters for (S)-1-Methylnicotinium Analysis

| Parameter | Typical Setting | Rationale for Choice |

| Liquid Chromatography | ||

| Column Chemistry | Hydrophilic Interaction Liquid Chromatography (HILIC) | Provides excellent retention for highly polar and charged compounds.[7] |

| Mobile Phase | Acetonitrile and aqueous ammonium formate/formic acid | Ensures good chromatographic peak shape and is compatible with mass spectrometry.[7][8] |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Ideal for the analysis of permanently charged cationic compounds. |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[5] |

| Internal Standard | Stable Isotope-Labeled (e.g., d3- or d4-Methylnicotinium) | Compensates for matrix effects and variations in instrument response, ensuring high accuracy and precision.[7] |

Toxicological and Pharmacological Implications

The biological activity of (S)-1-Methylnicotinium is an area of ongoing investigation, with its unique properties suggesting a different pharmacological profile compared to nicotine.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

(S)-1-Methylnicotinium is generally considered a nicotinic receptor antagonist.[9] Its permanent charge is thought to limit its ability to penetrate the central nervous system, thereby reducing its central effects compared to nicotine.

Potential for Cellular Toxicity

The reliance on active transport for its elimination raises the possibility of tissue-specific accumulation and potential toxicity, particularly in the kidneys. Genetic polymorphisms in the genes encoding for OCT and MATE transporters could influence an individual's susceptibility to such effects. Moreover, the formation of iminium metabolites has been linked to oxidative stress and cellular damage.[10]

Developmental and Systemic Toxicity

Nicotine and its metabolites can have significant developmental toxicity.[11] While the specific contribution of (S)-1-Methylnicotinium to these effects is not fully elucidated, its presence as a metabolite necessitates its consideration in the overall toxicological assessment of nicotine exposure, especially during pregnancy and adolescence.[11] Acute toxicity from high doses of nicotine can affect multiple organ systems, including the nervous, cardiovascular, and respiratory systems.[12][13]

Future Research and Drug Development Perspectives

Several avenues of research are crucial for a more complete understanding of (S)-1-Methylnicotinium's role in nicotine's effects:

-

Comprehensive Pharmacodynamic Profiling: A thorough investigation of its activity at various nAChR subtypes and other potential molecular targets is warranted.

-

Role in Nicotine Addiction: Elucidating its contribution, if any, to the addictive properties of tobacco products.

-

Clinical Significance of Transporter Polymorphisms: Assessing the impact of genetic variations in OCT and MATE transporters on the pharmacokinetics and potential toxicity of (S)-1-Methylnicotinium in diverse populations.

-

Implications for Nicotine Replacement Therapies (NRTs): Understanding the metabolic fate of nicotine, including the formation of (S)-1-Methylnicotinium, is vital for the design of more effective and safer NRTs.

Conclusion

(S)-1-Methylnicotinium is a significant, yet historically underappreciated, metabolite of nicotine. Its formation via NNMT-catalyzed N-methylation and its subsequent elimination via transporter-mediated renal excretion highlight a unique metabolic pathway with important pharmacokinetic consequences. While its pharmacological and toxicological profiles differ from those of nicotine, its potential for cellular accumulation and the influence of genetic factors on its clearance underscore its importance in the broader context of nicotine's physiological effects. Continued research into the biology of (S)-1-Methylnicotinium is essential for advancing our understanding of nicotine addiction, toxicology, and for the development of improved public health strategies and therapeutic interventions.

References

-

Parsons, R. B., et al. (2015). Nicotinamide N-methyltransferase increases complex I activity in SH-SY5Y cells via sirtuin 3. Biochemical and Biophysical Research Communications, 467(3), 491-496. [Link]

-

Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handbook of Experimental Pharmacology, (166), 3-37. [Link]

-

Singh, R., et al. (2020). Detection of oncometabolites 1-methylnicotinamide, nicotine imine and N-Methylnicotinium in nails of oral cancer patients and prediction of them as modulators of DNMT1. medRxiv. [Link]

-

Murphy, P. J. (1973). Enzymatic Oxidation of Nicotine to Nicotine A1'(5') Iminium Ion. The Journal of Biological Chemistry, 248(8), 2796-2800. [Link]

-

van Haren, M. J., et al. (2017). Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state. Organic & Biomolecular Chemistry, 15(3), 652-664. [Link]

-

Li, Y., et al. (2023). Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome. Frontiers in Endocrinology, 14, 1243977. [Link]

-

Pissios, P. (2017). Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme. Trends in Endocrinology & Metabolism, 28(5), 340-351. [Link]

-

Gherasim, C., et al. (2018). Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review. International Journal of Molecular Sciences, 19(11), 3565. [Link]

-

Murphy, P. J. (1973). Enzymatic oxidation of nicotine to nicotine 1'(5') iminium ion. A newly discovered intermediate in the metabolism of nicotine. The Journal of biological chemistry, 248(8), 2796–2800. [Link]

-

Skibińska, M., et al. (2021). Efficient Method of (S)-Nicotine Synthesis. Molecules, 26(21), 6448. [Link]

-

U.S. Department of Health and Human Services. (1988). The Health Consequences of Smoking: Nicotine Addiction. A Report of the Surgeon General. [Link]

-

Tutka, P., Mosiewicz, J., & Wielosz, M. (2005). Pharmacokinetics and metabolism of nicotine. Pharmacological reports : PR, 57(2), 143–153. [Link]

-

von Richter, O., et al. (2017). Simple, fast and sensitive LC-MS/MS analysis for the simultaneous quantification of nicotine and 10 of its major metabolites. Journal of Chromatography B, 1060, 273-281. [Link]

-

Murphy, S. E. (2014). Biochemistry of nicotine metabolism and its relevance to lung cancer. Journal of biological chemistry, 289(48), 33107–33114. [Link]

-

Zhang, Y., et al. (2022). Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices. Biomedical Chromatography, 36(5), e5351. [Link]

-

Benowitz, N. L., & Jacob, P. (1994). Pharmacokinetics of (S)-nicotine and metabolites in humans. Addiction, 89(11), 1443-1451. [Link]

-

Nakajima, M., et al. (2013). SIMPLE AND RAPID ASSAY METHOD FOR SIMULTANEOUS QUANTIFICATION OF URINARY NICOTINE AND COTININE USING MICRO-EXTRACTION BY PACKED SORBENT AND GAS CHROMATOGRAPHY-MASS SPECTROMETRY. Biomedical Research, 34(4), 195-201. [Link]

-

Zhang, Y., et al. (2022). Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices. Biomedical Chromatography, 36(5), e5351. [Link]

-

Gorrod, J. W., & Schepers, G. (Eds.). (1999). Analytical Determination of Nicotine and Related Compounds and their Metabolites. Elsevier. [Link]

-

Castagnoli, N., et al. (2002). Iminium metabolite mechanism for nicotine toxicity and addiction: Oxidative stress and electron transfer. Medical Hypotheses, 59(4), 435-446. [Link]

-

Benowitz, N. L., & Jacob, P. (1993). Nicotine and cotinine elimination pharmacokinetics in smokers and nonsmokers. Clinical Pharmacology & Therapeutics, 53(3), 316-323. [Link]

-

RIVM. (2022). Advisory values for maximum emission of nicotine and 6-methylnicotine from nicotine products without tobacco for inhalation. [Link]

-

Committee on Toxicity. (2019). E(N)NDS toxicological review of nicotine. [Link]

-

Aldeek, F., et al. (2023). Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches. Toxics, 11(11), 931. [Link]

-

Slikker, W., et al. (2014). Developmental toxicity of nicotine: A transdisciplinary synthesis and implications for emerging tobacco products. Neurotoxicology and Teratology, 41, 34-45. [Link]

Sources

- 1. Nicotinamide N-methyltransferase increases complex I activity in SH-SY5Y cells via sirtuin 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Frontiers | Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome [frontiersin.org]

- 4. Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. SIMPLE AND RAPID ASSAY METHOD FOR SIMULTANEOUS QUANTIFICATION OF URINARY NICOTINE AND COTININE USING MICRO-EXTRACTION BY PACKED SORBENT AND GAS CHROMATOGRAPHY-MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. (S)-1-Methylnicotinium Iodide | CymitQuimica [cymitquimica.com]

- 10. Iminium metabolite mechanism for nicotine toxicity and addiction: Oxidative stress and electron transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Developmental toxicity of nicotine: A transdisciplinary synthesis and implications for emerging tobacco products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rivm.nl [rivm.nl]

- 13. cot.food.gov.uk [cot.food.gov.uk]

An In-depth Technical Guide to (S)-1-Methylnicotinium Iodide: From Synthesis to Pharmacological Significance

Section 1: Executive Summary

(S)-1-Methylnicotinium Iodide is a quaternary ammonium compound derived from the methylation of the pyridine nitrogen of (S)-nicotine.[1] As a primary metabolite of nicotine, it serves as a critical analyte in toxicological and pharmacological studies.[2][3][][5] Beyond its role as a biomarker, it exhibits intrinsic biological activity, notably as a nicotinic receptor antagonist with potential antinociceptive properties.[2] This guide provides a comprehensive technical overview intended for researchers and drug development professionals. We will delve into its chemical characteristics, stereospecific synthesis, metabolic pathways, analytical quantification methodologies, and its emerging role in pharmacological research. The document is structured to provide not just procedural steps but the underlying scientific rationale, ensuring a deep and actionable understanding of this important compound.

Section 2: Core Chemical and Physical Properties

A foundational understanding of this compound begins with its physicochemical properties. This data is essential for designing experimental conditions, from synthesis and purification to formulation and analytical detection.

| Property | Value | Source(s) |

| CAS Number | 21446-46-8 | [2][3][] |

| Molecular Formula | C₁₁H₁₇IN₂ | [6] |

| Molecular Weight | 304.17 g/mol | [2][3][6] |

| IUPAC Name | 1-methyl-3-[(2S)-1-methylpyrrolidin-2-yl]pyridin-1-ium iodide | [7] |

| Appearance | Pale Yellow to Yellow Solid | [] |

| Melting Point | >159°C (decomposes) | [] |

| Solubility | Slightly soluble in Water, DMSO, and Ethanol (sonication may be required) | [] |

| Storage Temperature | -20°C | [][6] |

Section 3: Synthesis and Stereochemical Considerations

The synthesis of this compound is primarily achieved through the direct N-methylation of (S)-nicotine. This process, a classic Menschutkin reaction, presents a significant challenge in regioselectivity.[1]

The Challenge of Regioselectivity

Nicotine possesses two nitrogen atoms: a pyridine nitrogen (sp² hybridized) and a pyrrolidine nitrogen (sp³ hybridized). The pyrrolidine nitrogen is generally more nucleophilic and thus more readily alkylated. Direct reaction with a methylating agent like methyl iodide (CH₃I) typically yields a mixture of two isomeric monomethylated products:

-

(S)-1'-Methylnicotinium Iodide (methylation at the more nucleophilic pyrrolidine nitrogen).

-

This compound (the target compound, methylation at the pyridine nitrogen).

Kinetic control of the reaction often favors the formation of the 1'-methylated isomer, with reported product ratios around 2.5:1.[1] Therefore, the synthetic strategy must not only accomplish methylation but also enable the effective separation and purification of the desired isomer.

Caption: Synthetic workflow for this compound production.

Protocol 3.1: Synthesis and Purification

This protocol describes a common method for synthesis, emphasizing the critical purification step.

Materials:

-

(S)-Nicotine (99%+ purity)

-

Methyl Iodide (CH₃I)

-

Acetonitrile (anhydrous)

-

Sodium Carbonate (Na₂CO₃)

-

Preparative Cation-Exchange HPLC system

Methodology:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve (S)-nicotine in anhydrous acetonitrile.

-

Causality: Using an anhydrous solvent is crucial to prevent side reactions involving water.

-

-

Base Addition: Add excess sodium carbonate. This acts as a mild base to neutralize any HI formed during the reaction, preventing potential side reactions.

-

Methylation: Slowly add one equivalent of methyl iodide dropwise to the stirring solution at room temperature.

-

Expert Insight: Using a stoichiometric amount of methyl iodide minimizes the formation of the dialkylated product, nicotine-N,N'-dimethiodide.[1]

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress using analytical HPLC or TLC to observe the consumption of nicotine and the formation of the two product isomers.

-

Workup: After the reaction is complete, filter the mixture to remove the sodium carbonate. Evaporate the acetonitrile under reduced pressure to yield a crude mixture of the isomeric products.

-

Purification (Self-Validation): The crude product must be purified to isolate the target this compound.

-

Technique: Preparative cation-exchange HPLC is the method of choice.[1] The permanent positive charge on the quaternary ammonium ions allows for effective separation based on their interaction with the stationary phase.

-

Elution: A gradient elution with an increasing concentration of a salt solution (e.g., ammonium acetate) in the mobile phase is used to displace the bound isomers from the column. The two isomers will elute at different retention times.

-

-

Verification: Collect the fractions corresponding to the desired product peak. Confirm the identity and purity (>98%) of the isolated this compound using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).

Section 4: Biological Significance and Metabolism

This compound is a naturally occurring metabolite of nicotine in humans and other mammals.[3][5] Understanding its formation is key to its use as a biomarker for nicotine exposure.

Caption: Simplified metabolic pathways of (S)-Nicotine in humans.

The primary metabolic pathway for nicotine involves oxidation by cytochrome P450 enzymes (primarily CYP2A6) to cotinine, which is then further metabolized.[5] A minor, but significant, pathway involves the direct N-methylation of the pyridine ring by amine N-methyltransferases to form the (S)-1-Methylnicotinium cation.[5] This metabolite is then excreted in the urine. Its presence and concentration can serve as a specific indicator of nicotine exposure, complementing the analysis of more abundant metabolites like cotinine.

Section 5: Pharmacological Profile

While often viewed as just a metabolite, this compound possesses its own pharmacological activities. This is a critical consideration in drug development, where metabolites must be assessed for potential efficacy or toxicity.

-

Nicotinic Receptor Antagonism: The compound acts as a nicotinic receptor antagonist.[2] The permanent positive charge of the quaternary nitrogen mimics the charged amine of acetylcholine but leads to blocking rather than activation of the receptor. This antagonism can modulate cholinergic signaling.

-

Antinociceptive Activity: Studies have demonstrated that this compound exhibits antinociceptive (pain-reducing) activity.[2] This effect is likely linked to its interaction with nicotinic acetylcholine receptors in the central and peripheral nervous systems, which are known to play a role in pain modulation.

Section 6: Analytical Methodologies

Accurate quantification of this compound in biological matrices (e.g., urine, plasma) and synthetic mixtures is paramount for research. High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry, is the gold standard.

Caption: A typical bioanalytical workflow for quantifying the target compound.

Protocol 6.1: Quantification by LC-MS/MS

This protocol provides a robust framework for the analysis of this compound.

Instrumentation & Reagents:

-

HPLC system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).

-

Reversed-phase C18 analytical column.

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

This compound certified reference standard.

-

Internal Standard (e.g., a stable isotope-labeled version).

Methodology:

-

Sample Preparation:

-

Thaw biological samples on ice.

-

Spike samples with the internal standard.

-

Perform a solid-phase extraction (SPE) using a cation-exchange cartridge to clean up the sample and concentrate the analyte.

-

Causality: SPE is essential to remove interfering matrix components (salts, proteins) that can suppress the ion signal in the mass spectrometer and damage the HPLC column.

-

-

Chromatographic Separation:

-

Inject the extracted sample onto the C18 column.

-

Run a gradient elution, starting with a high percentage of Mobile Phase A and ramping up to a higher percentage of Mobile Phase B. This effectively separates the polar analyte from other components.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Use Multiple Reaction Monitoring (MRM) for detection. This involves monitoring a specific precursor ion-to-product ion transition for both the analyte and the internal standard.

-

Trustworthiness: MRM provides exceptional selectivity and sensitivity, ensuring that the detected signal is unequivocally from the target compound, even in a complex biological matrix.

-

-

Quantification:

-

Generate a calibration curve using the certified reference standard at various concentrations.

-

Calculate the concentration of this compound in the unknown samples by comparing the ratio of the analyte peak area to the internal standard peak area against the calibration curve.

-

| Parameter | Typical Value | Rationale |

| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and resolution for small polar molecules. |

| Flow Rate | 0.3 mL/min | Optimal for analytical scale columns to ensure efficient separation. |

| Ionization Mode | ESI+ | The quaternary amine has a permanent positive charge, making it ideal for positive mode ionization. |

| MRM Transition | Analyte-specific (e.g., m/z 177.1 -> 120.1) | Ensures high selectivity and minimizes background noise. |

Section 7: Applications in Research and Drug Development

-

Metabolic Studies: As a nicotine metabolite, it is a key analyte in pharmacokinetic and pharmacodynamic (PK/PD) studies of nicotine and tobacco products.[5]

-

Toxicology: Its quantification helps in assessing exposure to nicotine in forensic and clinical toxicology.

-

Neuroscience Research: Its role as a nicotinic antagonist makes it a useful tool for probing the function of the cholinergic system.[1][2]

-

Drug Discovery: The antinociceptive properties suggest that derivatives of this scaffold could be explored as potential non-opioid analgesics.

Section 8: Comparative Analysis: (S)-1-Methylnicotinium vs. Trigonelline

It is important to distinguish (S)-1-Methylnicotinium from structurally related compounds, particularly Trigonelline, a plant alkaloid and metabolite of niacin (Vitamin B3).[8][9]

| Feature | (S)-1-Methylnicotinium | Trigonelline |

| Precursor | (S)-Nicotine | Niacin (Nicotinic Acid) |

| Structure | Contains a pyrrolidine ring attached to the methylated pyridine ring. | Contains a carboxylate group attached to the methylated pyridine ring. |

| Primary Source | Metabolite of nicotine.[5] | Widely found in plants (e.g., coffee, fenugreek) and a human metabolite of niacin.[8][9] |

| Known Activity | Nicotinic antagonist, antinociceptive.[2] | NAD+ precursor, improves muscle function.[10] |

While both are N-methylated pyridine derivatives, their distinct structures, origins, and biological functions mean they operate in completely different metabolic and pharmacological contexts.

Section 9: Future Directions

The study of this compound is evolving. Future research is likely to focus on several key areas:

-

Expanded Pharmacological Profiling: A broader screening of its activity against various receptor subtypes to uncover new therapeutic potentials.

-

Metabolomic Significance: Investigating its role and potential modulation of the broader metabolome, beyond simply being a nicotine biomarker.

-

Development of Analogs: Synthesizing and testing derivatives to optimize its antinociceptive properties while minimizing any potential off-target effects for development as a novel analgesic.

Section 10: References

-

LookChem. Cas 5959-86-4,this compound. [Link]

-

PubMed. Absolute configuration and biological activity of mequitamium iodide enantiomers. [Link]

-

ResearchGate. Metabolism and Disposition Kinetics of Nicotine. [Link]

-

PubMed. Metabolism of NAD and N1-methylnicotinamide in growing and growth-arrested cells. [Link]

-

Wikipedia. 1-Methylnicotinamide. [Link]

-

PubChem. Pyridinium, 1-methyl-3-((2S)-1-methyl-2-pyrrolidinyl)-, iodide (1:1). [Link]

-

PubMed. Nicotinamide Methylation and Its Relation to NAD Synthesis in Rat Liver Tissue Culture. Biochemical Basis for the Physiological Activities of 1-methylnicotinamide. [Link]

-

PubMed Central. Comparative pharmacodynamic and pharmacokinetic study of MIDD0301 and its (S) enantiomer. [Link]

-

ALS. Methyl Iodide by GC/FID - Analytical Method. [Link]

-

National Toxicology Program. Nomination Background: Trigonelline (CASRN 535-83-1). [Link]

-

PubChem. Trigonelline. [Link]

-

Ministry of Health, Labour and Welfare, Japan. Analytical Method for Methyl Iodide (Agricultural Products). [Link]

-

National Center for Biotechnology Information. ANALYTICAL METHODS - Toxicological Profile for Iodine. [Link]

-

PubMed Central. 1-Methylnicotinamide is an immune regulatory metabolite in human ovarian cancer. [Link]

-

KEGG. Nicotinate and nicotinamide metabolism - Reference pathway. [Link]

-

Google Patents. WO2017158621A1 - Trigonelline based compounds.

-

ResearchGate. (PDF) Biosynthesis of Trigonelline. [Link]

-

FooDB. Showing Compound 1-Methylnicotinamide iodide (FDB022639). [Link]

-

PubMed. Anti-Inflammatory Effects of Potassium Iodide on SDS-Induced Murine Skin Inflammation. [Link]

-

PubMed. Trigonelline is an NAD+ precursor that improves muscle function during ageing and is reduced in human sarcopenia. [Link]

-

PubMed. [Pharmacokinetics of injection of iodine-131 labelling MEI-TUO-XI monoclonal antibody in human body]. [Link]

-

IARC Publications. METHYL IODIDE 1. Exposure Data. [Link]

-

PubMed Central. Molecular Iodine Has Extrathyroidal Effects as an Antioxidant, Differentiator, and Immunomodulator. [Link]

-

ResearchGate. Potential Effects of Iodine Supplementation on Inflammatory Processes and Toxin Removal Following COVID-19 Vaccination | Request PDF. [Link]

-

PubMed. Potential risk of acute toxicity induced by AgI cloud seeding on soil and freshwater biota. [Link]

-

Mayo Clinic. Sodium iodide i 131 (oral route) - Side effects & uses. [Link]

-

National Center for Biotechnology Information. Potassium Iodide - StatPearls. [Link]

-

Mayo Clinic. Potassium iodide (oral route) - Side effects & dosage. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. Cas 5959-86-4,this compound | lookchem [lookchem.com]

- 7. Pyridinium, 1-methyl-3-((2S)-1-methyl-2-pyrrolidinyl)-, iodide (1:1) | C11H17IN2 | CID 88902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. Trigonelline | C7H7NO2 | CID 5570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Trigonelline is an NAD+ precursor that improves muscle function during ageing and is reduced in human sarcopenia - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Investigation of (S)-1-Methylnicotinium Iodide: An In-depth Technical Guide for Researchers

Abstract

(S)-1-Methylnicotinium Iodide is a metabolite of nicotine, the primary psychoactive component of tobacco. While the physiological effects of nicotine are extensively documented, the biological activities of its metabolites, such as this compound, remain largely unexplored. This technical guide provides a comprehensive framework for the preliminary investigation of the potential cardiovascular and anti-inflammatory effects of this compound. Drawing upon the known impacts of its parent compound, nicotine, and the structurally related molecule 1-methylnicotinamide (MNA), this document outlines the scientific rationale and detailed experimental protocols for a systematic evaluation of this compound. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the pharmacological profile of this compound and assess its potential as a therapeutic agent or to understand its role in the pathophysiology of nicotine exposure.

Introduction: The Rationale for Investigation

Nicotine, a potent parasympathomimetic stimulant, exerts a wide range of effects on the cardiovascular system, often contributing to endothelial dysfunction and a pro-inflammatory state.[1][2] These effects are implicated in the pathogenesis of smoking-related cardiovascular diseases.[3] Conversely, 1-methylnicotinamide (MNA), another nicotinamide metabolite, has demonstrated vasoprotective and anti-inflammatory properties, mediated in part by increased prostacyclin and nitric oxide production.[][5][6]

This compound, as a direct metabolite of nicotine, occupies a critical yet understudied position in this landscape.[7] Its structural similarity to both nicotine and MNA raises compelling questions about its own biological activities. Could it mimic the detrimental cardiovascular effects of nicotine, or does it possess the protective properties of MNA? Or does it exhibit a unique pharmacological profile altogether? This guide provides a roadmap for answering these questions through a structured, evidence-based preliminary investigation.

A thorough understanding of the synthesis, solubility, and stability of this compound is paramount for reliable experimental outcomes.

Synthesis and Physicochemical Properties of this compound

This compound is commercially available from several suppliers. For researchers opting for in-house synthesis, a common method involves the methylation of (S)-nicotine using methyl iodide. The reaction regioselectivity can be influenced by the reaction conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇IN₂ | [] |

| Molecular Weight | 304.17 g/mol | [] |

| Appearance | Pale Yellow to Yellow Solid | [] |

| Solubility | Slightly soluble in water and ethanol (sonication may be required), slightly soluble in DMSO. | [] |

| Storage | Store at -20°C. | [] |

Investigating the Effects on Endothelial Function: In Vitro Approaches

The vascular endothelium is a critical regulator of cardiovascular homeostasis. Endothelial dysfunction, characterized by reduced nitric oxide (NO) bioavailability, increased oxidative stress, and a pro-inflammatory phenotype, is an early event in the development of atherosclerosis.[8][9] The following section details key in vitro experiments to assess the impact of this compound on endothelial cell function. Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used and well-characterized model for these studies.[10][11][12]

Assessment of Nitric Oxide Production

A reduction in NO bioavailability is a hallmark of endothelial dysfunction.[8] Several methods can be employed to quantify NO production in endothelial cell cultures.[13][14][15]

Experimental Protocol: Measurement of Nitric Oxide by Chemiluminescence

-

Cell Culture: Culture HUVECs to confluence in appropriate media.

-

Treatment: Treat cells with varying concentrations of this compound for a predetermined duration (e.g., 24 hours). Include a vehicle control and a positive control (e.g., acetylcholine or bradykinin).

-

Sample Collection: Collect the cell culture supernatant.

-

NO Measurement: Analyze the supernatant for NO metabolites (nitrite and nitrate) using a nitric oxide analyzer based on ozone-chemiluminescence.

-

Data Analysis: Normalize NO production to total protein content in each well.

Evaluation of Oxidative Stress

Increased production of reactive oxygen species (ROS) contributes to endothelial dysfunction by quenching NO and promoting inflammation.[8] The DCFDA assay is a common method for measuring intracellular ROS.[2][16][17][18][19]

Experimental Protocol: Intracellular ROS Detection with DCFDA Assay

-

Cell Culture and Treatment: Culture and treat HUVECs with this compound as described above. Include a positive control for ROS induction (e.g., H₂O₂).

-

Staining: Remove the treatment media and incubate the cells with a working solution of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[2][19]

-

Imaging and Quantification: After incubation, wash the cells and measure the fluorescence intensity using a fluorescence microscope or a microplate reader.[2]

Analysis of Endothelial Activation and Inflammation

Endothelial activation is characterized by the upregulation of adhesion molecules, such as ICAM-1 and VCAM-1, which facilitate the recruitment of leukocytes to the vessel wall.

Experimental Protocol: Western Blot for ICAM-1 and VCAM-1

-

Cell Culture and Treatment: Culture and treat HUVECs with this compound. A pro-inflammatory stimulus like TNF-α can be used as a positive control.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with specific primary antibodies against ICAM-1 and VCAM-1.[20][21][22]

-

Detection and Analysis: Use a secondary antibody conjugated to an enzyme for detection and quantify the band intensities relative to a loading control (e.g., β-actin).[21]

Assessment of Endothelial Barrier Function

The integrity of the endothelial barrier is crucial for regulating the passage of fluids and solutes from the bloodstream to the surrounding tissues. Increased vascular permeability is a sign of endothelial dysfunction.

Experimental Protocol: In Vitro Vascular Permeability Assay

-

Cell Culture: Seed HUVECs onto collagen-coated Transwell inserts and allow them to form a confluent monolayer.[1][23][24][25][26]

-

Treatment: Treat the endothelial monolayer with this compound.

-

Permeability Measurement: Add a fluorescently labeled high-molecular-weight dextran (e.g., FITC-dextran) to the upper chamber and measure its passage into the lower chamber over time using a fluorescence plate reader.[23][24]

Measurement of Prostacyclin (PGI₂) Production

Prostacyclin is a potent vasodilator and inhibitor of platelet aggregation produced by endothelial cells.[11][27] MNA is known to increase PGI₂ production.[5][6]

Experimental Protocol: PGI₂ Measurement by ELISA

-

Cell Culture and Treatment: Culture and treat HUVECs with this compound.

-

Sample Collection: Collect the cell culture supernatant.

-

ELISA: Measure the concentration of the stable PGI₂ metabolite, 6-keto-PGF₁α, in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.[11][12][27][28][29]

Sources

- 1. In vitro Assays for Measuring Endothelial Permeability byTranswells and Electrical Impedance Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bio-protocol.org [bio-protocol.org]

- 3. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Measuring Blood Pressure Using a Noninvasive Tail Cuff Method in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. docta.ucm.es [docta.ucm.es]

- 9. m.youtube.com [m.youtube.com]

- 10. scholars.uky.edu [scholars.uky.edu]

- 11. Prostacyclin Competitive ELISA Kit (EEL154) - Invitrogen [thermofisher.com]

- 12. kamiyabiomedical.com [kamiyabiomedical.com]

- 13. The measurement of nitric oxide production by cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Paper sensors for the measurement of nitric oxide release from endothelial cells - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D4SD00154K [pubs.rsc.org]

- 15. Direct measurement of actual levels of nitric oxide (NO) in cell culture conditions using soluble NO donors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 17. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ICAM-1 Clustering on Endothelial Cells Recruits VCAM-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. The Role of Prostacyclin (PGI2) and Its Measurement Using ELISA Kits – Archives of Clinical Infectious Diseases [archcid.com]

- 28. fn-test.com [fn-test.com]

- 29. sinogeneclon.com [sinogeneclon.com]

An In-depth Technical Guide to (S)-1-Methylnicotinium Iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Methylnicotinium Iodide, a quaternary ammonium compound, is a significant metabolite of (S)-nicotine. Its unique chemical structure and biological activities have positioned it as a molecule of interest in neuropharmacology and toxicology. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and biological significance, tailored for professionals in research and drug development.

This compound is recognized for its role as a potent parasympathomimetic stimulant and its interactions with nicotinic acetylcholine receptors (nAChRs)[1][]. Understanding its pharmacology is crucial for elucidating the broader effects of nicotine metabolism in biological systems.

Core Properties and Identification

Accurate identification and characterization are fundamental in scientific research. The following table summarizes the key properties of this compound.

| Property | Value | Reference |

| CAS Number | 21446-46-8 | [][3][4][5] |

| Molecular Formula | C₁₁H₁₇IN₂ | [3][4] |

| Molecular Weight | 304.17 g/mol | [3] |

| IUPAC Name | 1-methyl-3-[(2S)-1-methylpyrrolidin-2-yl]pyridin-1-ium iodide | [] |

| Synonyms | N-methylnicotinium Iodide, Nicotine N-Methiodide | [6] |

| Appearance | Pale Yellow to Yellow Solid | [] |

| Melting Point | >159°C (decomposes) | [] |

| Solubility | Slightly soluble in DMSO, Ethanol, and Water | [] |

Chemical Structure and Stereochemistry

The structure of this compound features a chiral center at the C2 position of the pyrrolidine ring, inherited from its precursor, (S)-nicotine. The methylation occurs at the nitrogen of the pyridine ring, resulting in a permanent positive charge, which classifies it as a quaternary ammonium salt. This charge significantly influences its pharmacokinetic properties, such as its ability to cross the blood-brain barrier.

Caption: Chemical structure of this compound.

Synthesis and Characterization

The primary route for the synthesis of this compound is through the direct N-methylation of (S)-nicotine using methyl iodide. This reaction is a classic example of a Menschutkin reaction, where a tertiary amine is converted to a quaternary ammonium salt.

Experimental Protocol: Synthesis of this compound

Materials:

-

(S)-Nicotine

-

Methyl Iodide

-

Anhydrous diethyl ether

-

Anhydrous acetone

Procedure:

-

In a round-bottom flask, dissolve (S)-nicotine in anhydrous acetone.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric equivalent of methyl iodide to the cooled solution with continuous stirring.

-

Allow the reaction mixture to stir at room temperature for 24 hours.

-

A precipitate will form. Collect the solid by vacuum filtration.

-

Wash the precipitate with cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/ether, to obtain pure this compound.

-

Dry the final product under vacuum.

Caption: Workflow for the synthesis of this compound.

Characterization Techniques

The identity and purity of synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The spectra will confirm the presence of the methyl groups on both the pyridine and pyrrolidine nitrogens and the overall structure of the cation.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is suitable for analyzing this quaternary ammonium salt. The mass spectrum should show a prominent peak corresponding to the molecular weight of the (S)-1-Methylnicotinium cation (m/z ≈ 177.14).

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule.

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, primarily stemming from its interaction with the cholinergic nervous system.

Parasympathomimetic Effects

As a parasympathomimetic agent, this compound stimulates the parasympathetic nervous system[1][]. This activity is attributed to its ability to act on cholinergic receptors. The stimulation of these receptors can lead to a variety of physiological responses, including changes in heart rate, glandular secretion, and smooth muscle contraction. The permanent positive charge on the pyridinium nitrogen is a key structural feature for this activity, mimicking the quaternary ammonium group of acetylcholine[7].

Nicotinic Acetylcholine Receptor (nAChR) Antagonism

Interestingly, while being a nicotine metabolite, this compound also acts as a nicotinic receptor antagonist[6]. This dual activity highlights the complex pharmacology of nicotine metabolites. As an antagonist, it can block the action of acetylcholine and other nicotinic agonists at nAChRs. This antagonistic activity is of significant interest in the development of therapeutic agents for conditions involving nAChR dysfunction, such as nicotine addiction[8]. The selectivity of this compound for different nAChR subtypes is an active area of research. Different combinations of α and β subunits confer distinct pharmacological properties to nAChRs, and subtype-selective antagonists are sought after to minimize off-target effects[9].

Caption: Biological activities of this compound.

Applications in Research and Drug Development

The distinct pharmacological profile of this compound makes it a valuable tool in several areas of research:

-

Probing nAChR Function: As a subtype-selective antagonist, it can be used to investigate the physiological and pathological roles of specific nAChR subtypes.

-

Nicotine Metabolism Studies: It serves as a reference standard in metabolic studies to quantify the N-methylation pathway of nicotine metabolism.

-

Lead Compound for Drug Discovery: Its structure can serve as a scaffold for the design of novel cholinergic agents with improved selectivity and therapeutic potential.

Conclusion

This compound is a multifaceted molecule with significant implications for neuropharmacology. Its synthesis from (S)-nicotine is straightforward, and its biological activities as both a parasympathomimetic stimulant and a nicotinic receptor antagonist provide a rich area for further investigation. For researchers and drug development professionals, a thorough understanding of its properties is essential for leveraging its potential in elucidating the complexities of the cholinergic system and developing novel therapeutics.

References

-

BioOrganics. (n.d.). This compound. Retrieved from [Link]

- Zheng, G., Sumithran, S. P., Deaciuc, A. G., Dwoskin, L. P., & Crooks, P. A. (2007). Tris-azaaromatic quaternary ammonium salts: novel templates as antagonists at nicotinic receptors mediating nicotine-evoked dopamine release. Bioorganic & medicinal chemistry letters, 17(24), 6701–6706.

-

Organic Syntheses. (n.d.). Methyl Iodide. Retrieved from [Link]

- Gotti, C., Carbonnelle, E., Moretti, M., Zwart, R., & Clementi, F. (2000). Drugs selective for nicotinic receptor subtypes: a real possibility or a dream?. Behavioural brain research, 113(1-2), 183–192.

-

Wikipedia. (2023). Parasympathomimetic drug. Retrieved from [Link]

- Agarthimoole, R., Gagan, S., Parida, S., Dinesh, T., Karatholuvhu, M., Palani, N., & Mukherjee, S. (2022). A Novel Approach for the Synthesis of (R) and (S)-Nicotine. International Journal of Organic Chemistry, 12, 189-199.

- Smyth, T. J., Ramachandran, V. N., McGuigan, A., Hopps, J., & Smyth, W. F. (2007). Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry. Rapid communications in mass spectrometry : RCM, 21(4), 557–566.

-

Max Planck Institute for Pure and Applied Mathematics. (n.d.). Pulsed Magnetic Resonance to Signal-Enhance Metabolites within Seconds by utilizing para-Hydrogen. Retrieved from [Link]

- Hamilton, J. T., & Rubinstein, H. M. (1968). Nicotinic and muscarinic activity of benzyltrimethyl-ammonium and its alpha-, beta- and gamma-substituted pyridylmethyltrimethylammonium analogs. The Journal of pharmacology and experimental therapeutics, 160(1), 112–123.

-

Wikipedia. (2023). Nicotinic antagonist. Retrieved from [Link]

-

Wikipedia. (2023). Parasympathomimetic drug. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 3. Drugs selective for nicotinic receptor subtypes: a real possibility or a dream? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. pure.mpg.de [pure.mpg.de]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. Parasympathomimetic drug - Wikipedia [en.wikipedia.org]

- 8. tris-Azaaromatic quaternary ammonium salts: novel templates as antagonists at nicotinic receptors mediating nicotine-evoked dopamine release - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

(S)-1-Methylnicotinium Iodide: A Technical Guide to its Biological Significance and Research Applications

This in-depth technical guide provides a comprehensive overview of the biological significance of (S)-1-Methylnicotinium Iodide, a key metabolite of nicotine. Designed for researchers, scientists, and drug development professionals, this document delves into the core aspects of its chemistry, metabolism, pharmacology, and analytical methodologies. We will explore its nuanced interactions with nicotinic acetylcholine receptors (nAChRs), its limited role in centrally-mediated processes, and its potential peripheral activities, offering field-proven insights and detailed experimental considerations.

Introduction: Unveiling a Minor Metabolite with Unique Properties

This compound is a quaternary ammonium compound formed through the N-methylation of the pyridine nitrogen of (S)-nicotine.[1] While representing a minor pathway in the overall metabolism of nicotine, its distinct chemical structure and charge impart unique pharmacokinetic and pharmacodynamic properties that differentiate it from its parent compound.[1][2] Understanding the biological fate and activity of this metabolite is crucial for a complete picture of nicotine's complex effects on the body and for evaluating its potential as a pharmacological tool or therapeutic agent. This guide will provide a detailed exploration of its known biological significance, moving from its formation and chemical identity to its interactions with biological systems and the methods used to study it.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to its study.

| Property | Value | Reference |

| Chemical Formula | C₁₁H₁₇IN₂ | [3] |

| Molecular Weight | 304.17 g/mol | [3] |

| Appearance | Pale yellow to yellow solid | [] |

| Solubility | Slightly soluble in DMSO, Ethanol (with sonication), and Water | [] |

| Melting Point | >159°C (decomposes) | [] |

| IUPAC Name | (S)-1-methyl-3-(1-methylpyrrolidin-2-yl)pyridin-1-ium iodide | |

| CAS Number | 21446-46-8 | [3] |

Metabolism and Pharmacokinetics: A Peripheral Fate

The journey of this compound in a biological system begins with the metabolism of nicotine.

Formation from Nicotine

N-methylation of the pyridine nitrogen of nicotine to form the N-methylnicotinium ion is a non-oxidative metabolic pathway.[1] This conversion is considered a minor route of nicotine metabolism in humans.[2]

Caption: Metabolic formation of (S)-1-Methylnicotinium Ion from (S)-Nicotine.

Further Metabolism and Distribution